Iodofiltic acid I-131

Description

Iodine-131 is a radioactive isotope widely used in nuclear medicine for diagnostic imaging and therapy. It emits beta particles and gamma rays, enabling both therapeutic ablation of tissues (e.g., thyroid cancer) and imaging via gamma cameras. Compounds labeled with I-131 are designed to target specific biological pathways, such as thyroid hormone synthesis (e.g., I-131-thyroxine) or metabolic processes (e.g., I-131-heptadecanoic acid).

The hypothetical "Iodofiltic acid I-131" could be a fatty acid analog or thyroid-targeting agent, similar to compounds like I-131-rose bengal or I-131-heptadecanoic acid. Such agents are typically used in metabolic imaging or therapy, leveraging iodine’s affinity for thyroid tissue or integration into lipid metabolism pathways.

Properties

CAS No. |

108204-96-2 |

|---|---|

Molecular Formula |

C22H35IO2 |

Molecular Weight |

462.4 g/mol |

IUPAC Name |

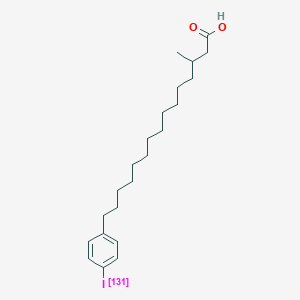

15-(4-(131I)iodanylphenyl)-3-methylpentadecanoic acid |

InChI |

InChI=1S/C22H35IO2/c1-19(18-22(24)25)12-10-8-6-4-2-3-5-7-9-11-13-20-14-16-21(23)17-15-20/h14-17,19H,2-13,18H2,1H3,(H,24,25)/i23+4 |

InChI Key |

NPCIWINHUDIWAV-AWUWEVMDSA-N |

Isomeric SMILES |

CC(CCCCCCCCCCCCC1=CC=C(C=C1)[131I])CC(=O)O |

Canonical SMILES |

CC(CCCCCCCCCCCCC1=CC=C(C=C1)I)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The production of iodine-131 typically involves the neutron irradiation of tellurium-130 (Te-130) in a nuclear reactor. The reaction can be summarized as follows:

Te-130 (n, γ) → Te-131 → I-131

After irradiation, the iodine-131 is separated from the tellurium target through a dry distillation process .

Industrial Production Methods: In industrial settings, large-scale production of iodine-131 is achieved by irradiating tellurium dioxide (TeO2) targets in a medium flux reactor. The irradiated targets are then processed using dry distillation to extract iodine-131. This method ensures high purity and specific activity suitable for medical applications .

Chemical Reactions Analysis

Types of Reactions: Iodofiltic acid I-131 undergoes various chemical reactions, including:

Oxidation: Iodine-131 can be oxidized to form iodate (IO3^-).

Reduction: It can be reduced to iodide (I^-).

Substitution: Iodine-131 can participate in nucleophilic substitution reactions, where it replaces other halogens in organic compounds.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction: Reducing agents such as sodium thiosulfate (Na2S2O3) or ascorbic acid (C6H8O6) are employed.

Substitution: Reactions typically occur in the presence of a nucleophile under mild conditions.

Major Products:

Oxidation: Iodate (IO3^-)

Reduction: Iodide (I^-)

Substitution: Various iodinated organic compounds depending on the substrate used.

Scientific Research Applications

Iodofiltic acid I-131 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in radiochemical studies to investigate reaction mechanisms and kinetics.

Biology: Employed in molecular biology to label proteins and nucleic acids for tracking and imaging purposes.

Medicine: Widely used in the treatment of hyperthyroidism and thyroid cancer.

Industry: Utilized in industrial radiography to inspect materials and structures for defects.

Mechanism of Action

The mechanism of action of iodofiltic acid I-131 involves its uptake by the thyroid gland via the sodium/iodide symporter. Once inside the thyroid cells, iodine-131 is oxidized and incorporated into thyroid hormones. The beta radiation emitted by iodine-131 causes localized cell damage and destruction of thyroid tissue, making it effective for treating hyperthyroidism and thyroid cancer .

Comparison with Similar Compounds

Comparison with Similar I-131-Labeled Compounds

The evidence highlights several I-131-labeled compounds with distinct clinical applications and biochemical properties. Below is a detailed comparison:

Table 1: Key I-131-Labeled Compounds and Their Characteristics

Key Comparisons

Thyroid vs. Non-Thyroid Applications: I-131-thyroxine and I-131-HA target thyroid tissue directly, aiding in hyperthyroidism management and redifferentiation therapy . I-131-MIBG and I-131-heptadecanoic acid focus on non-thyroid tissues (cardiac/adrenal), highlighting I-131’s versatility .

Imaging Efficacy :

- I-131-rose bengal has lower sensitivity than Tc-99m-diethyl-IDA in hepatobiliary studies, favoring Tc-99m for liver transplant evaluations .

- I-131-MIBG provides myocardial images comparable to thallium-201 but with longer retention times .

Therapeutic vs. Diagnostic Use: I-131-HA and I-131-thyroxine are therapeutic in thyroid cancer, whereas I-131-Hippuran is purely diagnostic . High-dose I-131 therapy (e.g., 60–200 mCi) correlates weakly with post-treatment hepatic uptake (HTR = 0.207), indicating variable biodistribution .

Side Effects: I-131 therapy commonly causes sialoadenitis (33% of patients) and hematologic abnormalities (9% incidence) . Radioprotectants like melatonin and selenium nanoparticles reduce DNA damage (DSB levels reduced to 30–38%) in I-131-treated lymphocytes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.